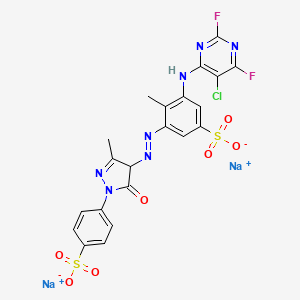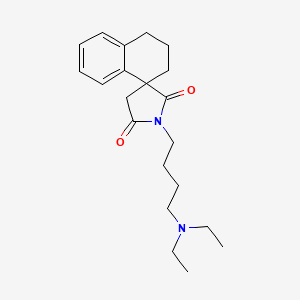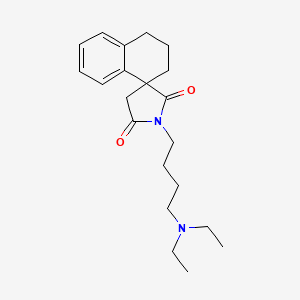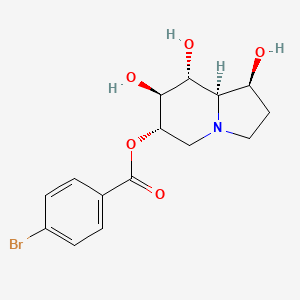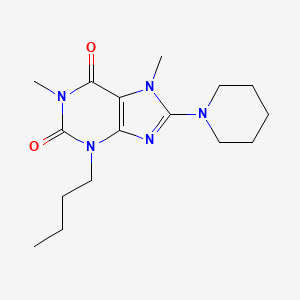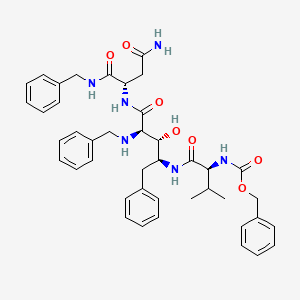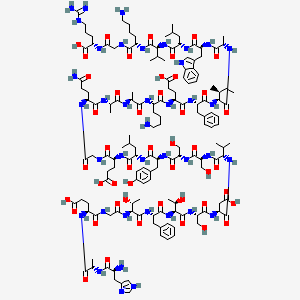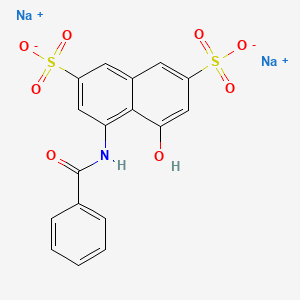
3,6-Dimethyl-1,2,4,5-tetrathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-1,2,4,5-tetrathiane is an organosulfur compound with the molecular formula C₄H₈S₄ and a molecular weight of 184.366 g/mol . This compound is characterized by its unique structure, which includes a six-membered ring containing four sulfur atoms and two carbon atoms, each of which is substituted with a methyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-1,2,4,5-tetrathiane can be synthesized through the reaction of ethane-1,1-dithiol with sulfur in the presence of an oxidizing agent . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the tetrathiane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-1,2,4,5-tetrathiane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted tetrathianes depending on the reagents used.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-1,2,4,5-tetrathiane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing rings.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique sulfur-containing structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-1,2,4,5-tetrathiane involves its ability to undergo redox reactions, which can lead to the formation of reactive sulfur species. These reactive species can interact with biological molecules, potentially leading to antimicrobial effects . The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in both synthetic and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
Ethane-1,1-dithiol: A precursor in the synthesis of 3,6-Dimethyl-1,2,4,5-tetrathiane.
1,2,4,5-Tetrathiane, 3,6-diethyl: A similar compound with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the stability of its sulfur-containing ring. This stability makes it particularly useful in various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
75100-46-8 |
|---|---|
Fórmula molecular |
C4H8S4 |
Peso molecular |
184.4 g/mol |
Nombre IUPAC |
3,6-dimethyl-1,2,4,5-tetrathiane |
InChI |
InChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3 |
Clave InChI |
OLLSVBUNSGNIRV-UHFFFAOYSA-N |
SMILES canónico |
CC1SSC(SS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
